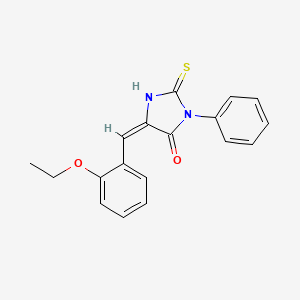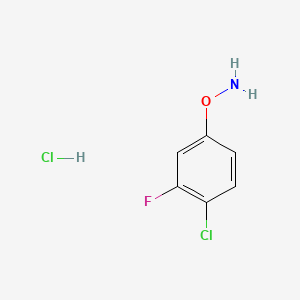
O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C6H6ClFNO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-3-fluorophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-chloro-3-fluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or precipitation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
- O-(4-Fluorophenyl)hydroxylamine Hydrochloride
- O-(3-Chloro-2-fluorophenyl)methylhydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
Comparison:
- O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and properties.
- O-(4-Fluorophenyl)hydroxylamine Hydrochloride lacks the chlorine substituent, which may result in different reactivity and applications.
- O-(3-Chloro-2-fluorophenyl)methylhydroxylamine Hydrochloride has a different substitution pattern, which can affect its chemical behavior.
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride has multiple fluorine substituents, making it more electron-withdrawing and potentially more reactive in certain reactions.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C6H6Cl2FNO |
|---|---|
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
O-(4-chloro-3-fluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5ClFNO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H |
InChI-Schlüssel |
PWBNLASNHITQKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1ON)F)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)

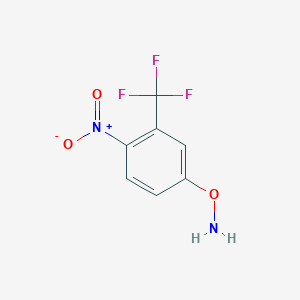
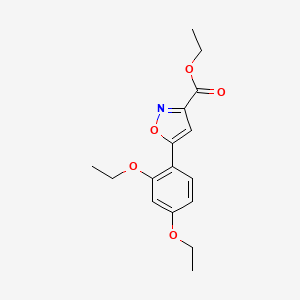
![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
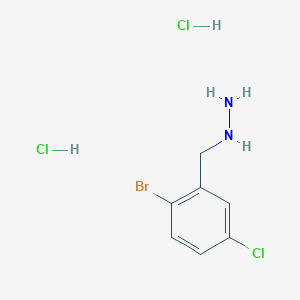

![(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B15339002.png)


